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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of

Ruthenium(IV) sulfide (RuS₂), a material of significant interest in various scientific and

technological fields, including catalysis and materials science. This document synthesizes

computational and experimental data to offer a detailed understanding of its formation

energetics and stability under different conditions.

Thermodynamic Data of Ruthenium(IV) Sulfide
The thermodynamic stability of a compound is fundamentally described by its standard Gibbs

free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard molar

entropy (S°). Below is a summary of the available computational and experimental data for

RuS₂.
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Thermodynamic
Parameter

Value Method Source

Enthalpy of Formation

(ΔHf°)

Standard Enthalpy of

Formation (at 0 K)
-191.1 kJ/mol

Density Functional

Theory (DFT)
Materials Project[1]

Standard Enthalpy of

Formation (at 298.15

K)

-229.7 kJ/mol Calorimetry Barin (1995)[2][3]

Gibbs Free Energy of

Formation (ΔGf°)

Standard Gibbs Free

Energy of Formation

(at 298.15 K)

-226.4 kJ/mol
Calculation from

calorimetric data
Barin (1995)[2][3]

Gibbs Free Energy of

Formation (at 1173 K)
-132.8 kJ/mol

Experimental (from

sulfur fugacity)
[4]

Gibbs Free Energy of

Formation (at 1673 K)
-80.9 kJ/mol

Experimental (from

sulfur fugacity)
[4]

Standard Molar

Entropy (S°)

Standard Molar

Entropy (at 298.15 K)
68.2 J/(mol·K)

Calculation from

calorimetric data
Barin (1995)[2][3]

Experimental Protocols for a Deeper Understanding
Computational Methodology: Density Functional Theory
(DFT)
The computational data presented in this guide is sourced from the Materials Project, which

employs Density Functional Theory (DFT) as implemented in the Vienna Ab Initio Simulation

Package (VASP).[5][6]
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Workflow for Thermodynamic Property Calculation:

Input

DFT Calculation (VASP) Output

Crystal Structure (RuS₂)

Structural Relaxation
(PBEsol functional)

Pseudopotentials (PAW)

Static Calculation
(Total Energy) Total Energy of RuS₂ Formation Energy Calculation
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Computational workflow for determining the formation energy of RuS₂ using DFT.

Key Computational Parameters:

Software: Vienna Ab Initio Simulation Package (VASP).[5]

Method: Density Functional Theory (DFT).[5][6]

Exchange-Correlation Functional: Perdew-Burke-Ernzerhof for solids (PBEsol), a variant of

the Generalized Gradient Approximation (GGA).[5]

Pseudopotentials: Projector Augmented Wave (PAW) pseudopotentials are used to describe

the interaction between core and valence electrons.

Calculation Steps:

Structural Relaxation: The initial crystal structure of RuS₂ (pyrite-type) is fully relaxed to

find the ground-state geometry at 0 K. This involves optimizing the lattice parameters and

atomic positions until the forces on the atoms are minimized.

Static Calculation: A single-point, self-consistent field (SCF) calculation is then performed

on the relaxed structure to obtain the total electronic energy.
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Formation Energy Calculation: The formation energy (enthalpy at 0 K) is calculated by

subtracting the total energies of the constituent elements in their standard states (solid Ru

and S) from the total energy of the RuS₂ compound, normalized per formula unit.

Experimental Methodology: High-Temperature Stability
Studies of Laurite (RuS₂)
Experimental investigations into the stability of laurite, the naturally occurring mineral form of

RuS₂, provide valuable data on its thermodynamic properties at elevated temperatures.[4]

Logical Flow of the Experimental Determination of Gibbs Free Energy:

Experimental Setup Controlled Parameters

Measurement and Analysis

Thermodynamic Calculation

Vertical Tube Furnace Temperature (900-1200°C)

CO-CO₂-SO₂ Gas Mixture Controlled fO₂ and fS₂

Ru and RuS₂ Sample

Establish Ru-RuS₂ Equilibrium X-ray Diffraction of Products

Determine log fS₂ at Equilibrium Calculate ΔGᵣ° = RTln(fS₂)

Click to download full resolution via product page

Workflow for the experimental determination of the Gibbs free energy of formation for RuS₂.

Experimental Procedure:

Apparatus: The experiments are conducted in a vertical tube furnace, which allows for

precise temperature control at high temperatures (typically in the range of 900-1200°C).
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Atmosphere Control: A controlled atmosphere with specific oxygen (fO₂) and sulfur (fS₂)

fugacities is established using a mixture of CO, CO₂, and SO₂ gases. The composition of the

gas mixture is carefully controlled to achieve the desired fugacities at the experimental

temperature.

Sample: The starting materials consist of either pure ruthenium metal or RuS₂ powder.

Equilibrium Determination: The sample is held at a specific temperature and gas composition

until the equilibrium between solid ruthenium and solid ruthenium(IV) sulfide is established.

This is a reversible reaction: Ru(s) + S₂(g) ⇌ RuS₂(s).

Analysis: After quenching the sample, the solid phases present are identified using X-ray

powder diffraction (XRD) to determine whether Ru or RuS₂ is the stable phase under the

given conditions.

Gibbs Free Energy Calculation: By bracketing the equilibrium point at various temperatures,

the sulfur fugacity (fS₂) at which Ru and RuS₂ coexist is determined. The standard Gibbs

free energy of the reaction (ΔGᵣ°) at that temperature can then be calculated using the

following relationship: ΔGᵣ° = -RTln(K) = RTln(fS₂) where R is the ideal gas constant and T is

the absolute temperature. The Gibbs free energy of formation of RuS₂ is then derived from

the Gibbs free energy of the reaction.

Signaling Pathways and Logical Relationships
The thermodynamic stability of RuS₂ is governed by the interplay of enthalpy and entropy, as

described by the fundamental Gibbs free energy equation.

ΔG
Gibbs Free Energy

ΔH
Enthalpy

  contributes directly

T
Temperature

  modulates entropy contribution

ΔS
Entropy

  contributes inversely with T
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Relationship between Gibbs free energy, enthalpy, and entropy.

Enthalpy (ΔH): Represents the heat change during the formation of RuS₂ from its constituent

elements. A negative enthalpy of formation indicates an exothermic reaction, which favors

the stability of the compound.

Entropy (ΔS): Represents the change in disorder during the formation of RuS₂. The

formation of a solid from solid and gaseous reactants (if sulfur is in the gas phase) typically

leads to a decrease in entropy.

Temperature (T): The influence of the entropy term on the Gibbs free energy is magnified at

higher temperatures.

This guide provides a foundational understanding of the thermodynamic stability of

Ruthenium(IV) sulfide, leveraging both state-of-the-art computational methods and rigorous

experimental techniques. The presented data and methodologies are crucial for researchers

and professionals working with this important material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b080898#thermodynamic-stability-of-ruthenium-iv-
sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b080898#thermodynamic-stability-of-ruthenium-iv-sulfide
https://www.benchchem.com/product/b080898#thermodynamic-stability-of-ruthenium-iv-sulfide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b080898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

